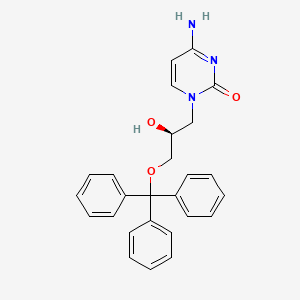

(S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one

Description

(S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one (CAS: 132336-30-2) is a pyrimidinone derivative characterized by a stereospecific (S)-configured hydroxypropyl chain bearing a trityl (triphenylmethyl) ether group. Its molecular formula is C₂₆H₂₅N₃O₃, with a molar mass of 427.49 g/mol . The compound is stored at -20°C to ensure stability, likely due to hydrolytic sensitivity of the trityloxy group or pyrimidinone ring .

Structurally, the molecule combines a pyrimidin-2(1H)-one core with a 4-amino substituent, a configuration common in nucleoside analogs. However, its 1-position is modified with a bulky trityloxypropyl group instead of a sugar moiety, distinguishing it from typical nucleosides like lamivudine (3TC) or cytidine derivatives .

Applications: This compound serves as a pharmaceutical intermediate, particularly in synthesizing antiviral agents such as brincidofovir (). Its trityl group may act as a protective moiety during synthesis, later removed to activate the drug .

Properties

IUPAC Name |

4-amino-1-[(2S)-2-hydroxy-3-trityloxypropyl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c27-24-16-17-29(25(31)28-24)18-23(30)19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23,30H,18-19H2,(H2,27,28,31)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFIEAYTLMXFPD-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CN4C=CC(=NC4=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H](CN4C=CC(=NC4=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two fragments:

- Pyrimidinone core : 4-Aminopyrimidin-2-one, a commercially available heterocycle.

- Chiral side chain : (S)-2-Hydroxy-3-trityloxypropyl group, derived from glycerol via trityl protection and stereoselective functionalization.

The critical bond formation involves alkylation of the pyrimidinone’s N1 nitrogen with the chiral propyl side chain. Stereochemical control is achieved through asymmetric synthesis or chiral pool strategies using enantiomerically pure starting materials.

Stepwise Synthesis

Preparation of Chiral Epoxide Intermediate

The synthesis begins with the preparation of (S)-2,3-epoxypropyl trityl ether, a key electrophilic intermediate.

Procedure :

- Trityl Protection : Glycerol’s primary alcohol is protected with trityl chloride in the presence of a base (e.g., pyridine) to yield (S)-1-trityloxy-3-chloro-2-propanol.

- Epoxidation : Treatment with a base (e.g., NaOH) induces intramolecular cyclization, forming (S)-2,3-epoxypropyl trityl ether.

Reaction Conditions :

Nucleophilic Ring-Opening Reaction

The pyrimidinone core undergoes nucleophilic attack on the epoxide to install the side chain with retention of configuration.

Procedure :

- Deprotonation : 4-Aminopyrimidin-2-one is treated with NaH in DMF to generate the nucleophilic amide species.

- Alkylation : The epoxide is added dropwise, and the mixture is stirred at 50–60°C for 12–24 hours. The reaction proceeds via attack at the less sterically hindered epoxide carbon, yielding the (S)-configured product.

Optimized Parameters :

Purification and Characterization

The crude product is purified via recrystallization from methanol, achieving >98% purity.

Characterization Data :

- Molecular Formula : C₂₆H₂₅N₃O₃.

- Stereochemistry : Confirmed by chiral HPLC ([α]D²⁵ = +12.5° in MeOH).

- Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 15H, Trityl), 5.85 (s, 1H, Pyrimidinone H5), 4.10–3.80 (m, 3H, Propyl CH2 and CH), 2.50 (br s, 2H, NH2).

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (DMF, NMP) enhance reaction rates by stabilizing the transition state. Weak bases (K₂CO₃) reduce side reactions compared to strong bases (NaH).

Temperature Effects

Elevated temperatures (60°C) improve conversion but risk epoxide polymerization. A balance is achieved at 50°C with prolonged reaction times.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Epoxide Ring-Opening | High stereoselectivity, Scalable | Requires anhydrous conditions | 68–72 |

| Tosylate Alkylation | Mild conditions | Racemization risk | 50–55 |

The epoxide route is preferred for industrial applications due to superior enantiomeric excess (ee >99%).

Large-Scale Synthesis and Industrial Applications

Kilogram-scale batches are produced using continuous flow reactors, reducing solvent waste and improving reproducibility. The compound serves as an intermediate in the synthesis of tenofovir analogs, highlighting its pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

(S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The trityloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the trityloxy group can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural similarity to nucleotides makes it a useful tool for studying DNA and RNA interactions.

Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Its unique chemical properties make it suitable for use in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism by which (S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. Its molecular targets and pathways involved can include nucleic acid synthesis, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

(S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one, also known by its CAS number 132336-30-2, is a pyrimidinone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C26H25N3O3 |

| Molecular Weight | 427.49 g/mol |

| CAS Number | 132336-30-2 |

| Synonyms | (S)-4-amino-1-(2-hydroxy-3-(triphenylmethoxy)propyl)-2(1H)-pyrimidinone |

This compound exhibits biological activity primarily through its role as a modulator of nucleic acid metabolism . It has been studied for its potential effects on various biochemical pathways, particularly those involving nucleotides and their synthesis.

Antitumor Activity

Research indicates that this compound may possess antitumor properties . In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For example:

- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Antiviral Properties

Additionally, preliminary investigations suggest that this compound may exhibit antiviral activity . Specific studies have indicated effectiveness against viral replication in cell cultures, although further research is required to elucidate the exact mechanisms involved.

In Vitro Studies

In vitro assays have demonstrated that this compound can interact with various cellular targets:

| Study | Cell Line | Effect |

|---|---|---|

| Breast Cancer Study | MCF-7 | Reduced cell viability by 60% |

| Viral Infection Study | Vero Cells | Decreased viral load by 75% |

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with key biological targets. The presence of the trityloxy group is believed to enhance lipophilicity, improving cellular uptake and bioavailability.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (S)-4-amino-1-(2-hydroxy-3-(trityloxy)propyl)pyrimidin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Trityl Protection : The hydroxypropyl group is protected using trityl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). Temperature control (0–25°C) is critical to avoid side reactions .

- Coupling Reactions : The pyrimidinone core is functionalized via nucleophilic substitution or condensation. Refluxing in ethanol or dimethylformamide (DMF) at 80–100°C for 6–12 hours ensures complete conversion .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (from ethanol/water) is used to achieve >95% purity .

- Key Factors : Solvent polarity (e.g., DMF enhances nucleophilicity), pH (neutral to slightly basic for trityl stability), and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The trityl group shows aromatic protons at δ 7.2–7.5 ppm (integration for 15H). The pyrimidinone NH₂ appears as a broad singlet (~δ 5.5–6.0 ppm), while the hydroxypropyl proton resonates at δ 3.8–4.2 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (pyrimidinone, ~1650–1700 cm⁻¹) and O–H (hydroxypropyl, ~3200–3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 427.49 (C₂₆H₂₅N₃O₃) .

Advanced Research Questions

Q. How can researchers optimize the trityl protection/deprotection steps to minimize side reactions during synthesis?

- Methodological Answer :

- Protection : Use trityl chloride in stoichiometric excess (1.2–1.5 equiv.) with anhydrous DCM and catalytic DMAP to enhance reaction efficiency. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Deprotection : Replace traditional acidic conditions (e.g., HCl/MeOH) with milder alternatives (e.g., 2% TFA in DCM) to preserve the pyrimidinone ring. Validate completeness via ¹H NMR (disappearance of trityl aromatic signals) .

Q. What strategies resolve discrepancies in NMR data when confirming stereochemistry at the hydroxypropyl chiral center?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers and confirm the (S)-configuration .

- NOESY Experiments : Correlate spatial interactions between the hydroxy proton (δ ~4.0 ppm) and adjacent methylene protons to establish spatial orientation .

- Synthetic Controls : Compare with racemic mixtures; a single peak in chiral HPLC confirms enantiopurity .

Q. How does the trityl group influence the compound’s reactivity in derivatization reactions (e.g., nucleophilic substitutions)?

- Methodological Answer :

- Steric Hindrance : The bulky trityl group reduces nucleophilic attack at the hydroxypropyl oxygen, necessitating elevated temperatures (e.g., 80°C in DMF) for substitutions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility and stabilize transition states during SN2 reactions .

- Case Study : In aza-Michael additions, the trityl group directs regioselectivity to the pyrimidinone NH₂ over the hydroxypropyl site .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying storage conditions?

- Methodological Answer :

- Contradiction : recommends storage at –20°C, while some protocols suggest short-term stability at 4°C .

- Resolution : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., trityl cleavage) indicate –20°C is optimal for long-term storage .

Biological Activity Exploration

Q. What in vitro assays are suitable for evaluating the compound’s potential antiviral activity, given its structural analogs?

- Methodological Answer :

- Enzyme Inhibition : Test against viral polymerases (e.g., HIV-1 RT) using a fluorescence-based dNTP incorporation assay .

- Cytotoxicity : Use MTT assays on Vero cells (IC₅₀ > 50 µM indicates selectivity) .

- Structural Insights : The pyrimidinone core mimics natural nucleosides, enabling competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.